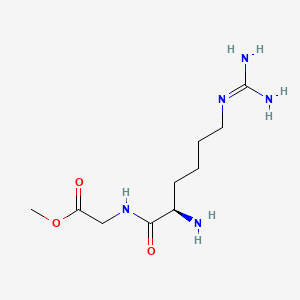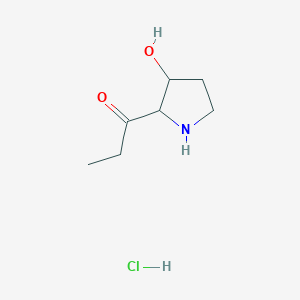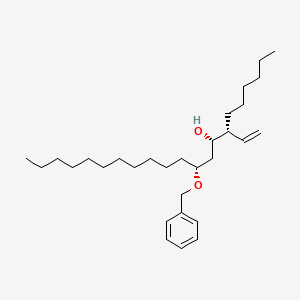
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a hydroxypyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the hydroxypyridine moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The sulfonyl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to substitute the sulfonyl group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
科学研究应用
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxypyridine moiety can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target.
相似化合物的比较
Similar Compounds
1-(4-(4-Hydroxypyridin-3-yl)piperazin-1-yl)ethanone: Lacks the sulfonyl group, which may result in different binding properties.
1-(4-(4-Methoxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone: The methoxy group can alter the compound’s reactivity and binding affinity.
1-(4-(4-Hydroxypyridin-3-yl)sulfonyl)piperidin-1-yl)ethanone: The piperidine ring may affect the compound’s overall conformation and biological activity.
Uniqueness
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone is unique due to the presence of both the sulfonyl and hydroxypyridine groups, which confer specific chemical and biological properties. These functional groups allow for versatile chemical modifications and interactions with various biological targets, making the compound valuable in research and industrial applications.
属性
分子式 |
C11H15N3O4S |
|---|---|
分子量 |
285.32 g/mol |
IUPAC 名称 |
3-(4-acetylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C11H15N3O4S/c1-9(15)13-4-6-14(7-5-13)19(17,18)11-8-12-3-2-10(11)16/h2-3,8H,4-7H2,1H3,(H,12,16) |
InChI 键 |
GXUICLSSLFADMY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(4S)-4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B11825772.png)
![[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825797.png)


![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)

![1-azido-N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825838.png)

